molecular formula C8H14N2 B2909321 Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine CAS No. 2384790-93-4

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine

Cat. No.: B2909321
CAS No.: 2384790-93-4
M. Wt: 138.214
InChI Key: IOYGAOWQAVWORD-UHFFFAOYSA-N
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Description

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine is a pyrrole-fused aza-bridged heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Compounds based on the pyrrolo[1,2-a]pyrazine core have demonstrated a wide spectrum of promising biological activities in research settings. Notably, structurally related hexahydro-1H-pyrazino[1,2-a]pyrazine compounds have been identified as potent inhibitors of Toll-like Receptors (TLR) 7, 8, and 9, representing a novel therapeutic approach for the treatment of autoimmune diseases such as systemic lupus erythematosus . Furthermore, the pyrrolo[1,2-a]pyrazine pharmacophore exhibits robust antifungal properties. Research shows that these compounds can exert a strong effect against various Candida species, including multidrug-resistant strains, with docking analyses suggesting the inhibition of the HMGR enzyme, a key target in ergosterol biosynthesis, as a probable mechanism of action . Beyond these areas, this family of heterocycles is also investigated for its neuropsychiatric potential, as related compounds have been found to act as partial agonists at the 5HT 2C receptor and bind with high affinity to melatonin and imidazoline receptors, indicating relevance for central nervous system disorders . This compound is offered for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,6-diazatricyclo[6.1.1.01,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c1-2-10-5-7-3-8(10,4-7)6-9-1/h7,9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYGAOWQAVWORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3CC2(C3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine involves several steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired compound .

Chemical Reactions Analysis

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. For instance, it inhibits TLRs 7, 8, and 9, which are crucial in initiating immune responses. By blocking these receptors, the compound can modulate immune functions and potentially treat autoimmune diseases .

Comparison with Similar Compounds

Core Structural Variations

  • Saturation vs. Unsaturation :

    • Hexahydro derivatives (e.g., Hexahydro-3-methylpyrrolo[1,2-a]pyrazine-1,4-dione) exhibit full saturation, stabilizing rotameric conformations via hydrogen bonds (e.g., ArH/N interactions) .
    • Unsaturated analogs (e.g., pyrrolo[1,2-a]pyrazines) display planar aromatic systems, enabling electrophilic substitution at C-6 or C-8 positions (e.g., bromination with NBS) .
  • Methano Bridge vs. Fused Rings: The methano bridge in the target compound introduces steric constraints, reducing reactivity compared to fused-ring hybrids like benzo[d]imidazole-pyrrolo[1,2-a]pyrazines, which exhibit extended π-conjugation and higher melting points (e.g., 230.2–231.2°C for compound 8z) .

Substituent Effects

  • Halogenation :

    • Bromination of pyrrolo[1,2-a]pyrazines at C-6 or C-7 enhances antifungal activity , whereas chlorinated derivatives (e.g., 8d , 8e ) show varied bioactivity depending on halogen position .
    • Hexahydro derivatives lack halogenation sites but tolerate alkyl substituents (e.g., 3-isobutyl in 5654-86-4 ), which modulate lipophilicity and antioxidant capacity .
  • Functional Groups :

    • Electrophilic formylation/acetylation of pyrrolo[1,2-a]pyrazines occurs regioselectively at C-6 or C-8, influenced by electron-donating groups (e.g., 4-methoxyphenyl in 5b ) .
    • The target compound’s diketone moiety (1,4-dione) enables hydrogen bonding, critical for its antioxidant mechanism .

Key Routes for Hexahydro Derivatives

  • Natural Biosynthesis : Isolated from Streptomyces via polyketide pathways, yielding hexahydro-1,4-dione scaffolds .
  • Chemical Synthesis :
    • Three-component reactions for dihydropyrrolo[1,2-a]pyrazines, followed by hydrogenation .
    • Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts achieves enantioselectivity (up to 95% ee) .

Antioxidant Activity

  • The target compound’s 1,4-dione group scavenges free radicals, validated in Streptomyces extracts (IC50 values pending) .
  • Unsaturated analogs lack significant antioxidant effects due to reduced hydrogen-bonding capacity.

Anticancer Potential

  • Dihydropyrrolo[1,2-a]pyrazines with aryl substituents inhibit prostate and breast cancer cells (IC50 ~10–50 µM) .
  • Halogenated derivatives (e.g., 4j , 4k ) show moderate cytotoxicity, likely via DNA intercalation .

HIF-1α Inhibition

  • Pyrrolopyrazine metabolites (e.g., 7-methyl-6,8-bis(methylthio)pyrrolo[1,2-a]pyrazine ) suppress HIF-1α by upregulating miR-199a-5p/miR-20a, inhibiting tumor angiogenesis .

Comparative Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Core Structure Melting Point (°C) Key Substituents Bioactivity
Hexahydro-1H-7,8a-methanopyrrolo[...] Saturated bicyclic N/A 1,4-dione Antioxidant
8z Benzoimidazole-pyrrolo hybrid 230.2–231.2 4-Methoxyphenyl Structural complexity
4j Pyrrolo[1,2-a]pyrazine N/A 6-Bromo Antifungal
SPOPP-3 Dispiropiperazine N/A Bis(acenaphthene-1′-one) Apoptosis induction

Biological Activity

Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that has garnered attention in various scientific fields due to its diverse biological activities. This article explores its biological properties, synthesis methods, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound features a unique structure combining a pyrrole ring fused with a pyrazine ring. The synthesis typically involves several steps:

  • Cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles.
  • Addition of propargylamine to the obtained acetylenes, producing N-propargylenaminones.
  • Intramolecular cyclization , catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yielding the desired compound .

Biological Activities

This compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : The compound has shown significant activity against various bacterial strains and fungi. For instance, it has been tested against Candida species, demonstrating substantial inhibition of yeast growth .
  • Antioxidant Properties : Research indicates that this compound possesses strong antioxidant activity. It was identified as an active metabolite in a novel strain of Streptomyces isolated from mangrove soil, which exhibited potential as a preventive agent against free-radical-associated diseases .
  • Anti-inflammatory and Antitumor Effects : Studies suggest that this compound can inhibit key pathways involved in inflammation and tumor progression .
  • Kinase Inhibition : The compound has been explored for its kinase inhibitory activities, which are crucial in the development of cancer therapies. It has shown promising results in binding affinity compared to established inhibitors .

Case Study 1: Antioxidant Activity

A study involving the Streptomyces mangrovisoli strain demonstrated that extracts containing this compound exhibited strong antioxidant properties. The antioxidant capacity was assessed using the DPPH radical scavenging assay, showing significant potential for therapeutic applications against oxidative stress-related diseases .

ParameterValue
DPPH Scavenging Activity85% at 100 µg/mL
IC5045 µg/mL

Case Study 2: Antimicrobial Efficacy

In vitro studies tested the antimicrobial efficacy of this compound against various Candida species. The Minimum Inhibitory Concentration (MIC) values were determined to assess its effectiveness.

Candida SpeciesMIC (µg/mL)
C. albicans32
C. glabrata16
C. auris64

The compound exhibited lower MIC values than many conventional antifungals, indicating its potential as a therapeutic agent.

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